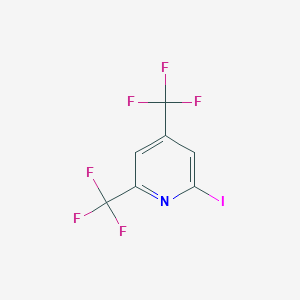

2-Iodo-4,6-bis(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQFNACXZDDIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Iodo 4,6 Bis Trifluoromethyl Pyridine and Analogs

Direct Iodination and Trifluoromethylation Approaches to Pyridine (B92270) Cores

A common and versatile approach to synthesizing polysubstituted pyridines involves the sequential or, in some cases, simultaneous introduction of functional groups onto a pre-existing pyridine ring. This strategy allows for a high degree of flexibility in tailoring the final product.

Electrophilic Halogenation with Iodine Sources

The introduction of an iodine atom onto a pyridine ring, particularly one already bearing electron-withdrawing trifluoromethyl groups, is typically achieved through electrophilic iodination. The reactivity of the pyridine ring is significantly reduced by the CF₃ groups, often necessitating the use of potent iodinating agents or activated reaction conditions.

Common electrophilic iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid, N-iodosuccinimide (NIS), and bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄). unirioja.esepfl.ch The choice of reagent and conditions is critical to achieve the desired regioselectivity. For instance, the iodination of activated aromatic compounds can be carried out under mild conditions, while deactivated systems require more forceful methods. unirioja.es

Another strategy involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction with an iodide salt, such as potassium or sodium iodide, under acidic conditions. This method is particularly useful for introducing iodine at specific positions that may not be accessible through direct electrophilic substitution.

| Reagent System | Substrate Type | Conditions | Outcome |

| I₂ / Oxidizing Agent | Electron-rich aromatics | Mild | Iodination |

| N-Iodosuccinimide (NIS) | Various aromatics | Catalytic acid | Iodination |

| LDA / I₂ | Halogenated trifluoromethylpyridine | -78 °C, THF | Regioselective Iodination chemicalbook.com |

| NaNO₂ / KI / H₂SO₄ | Aminopyridine | Low Temperature | Iodination via diazonium salt |

Introduction of Trifluoromethyl Groups via Trifluoromethylating Reagents

The introduction of trifluoromethyl (CF₃) groups onto a pyridine ring is a key step in the synthesis of the target molecule. A variety of trifluoromethylating reagents have been developed, each with its own reactivity profile and substrate scope. These can be broadly categorized based on the nature of the trifluoromethylating species they generate.

Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) and 1,3-dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, are electrophilic CF₃-transfer agents. enamine.netsigmaaldrich.comwikipedia.orgenamine.net These hypervalent iodine compounds are widely used for the direct trifluoromethylation of a range of nucleophiles, including carbanions, enolates, and sulfur-centered nucleophiles. enamine.net The reactions are often mild and efficient, and in many cases, are believed to proceed through a radical mechanism. sigmaaldrich.com

The trifluoromethylation of pyridines using Togni reagents can be challenging due to the electron-deficient nature of the pyridine ring. However, strategies such as copper catalysis can facilitate the reaction. wikipedia.org For instance, the copper-catalyzed trifluoromethylation of alkenes with Togni reagent II has been successfully demonstrated. enamine.net While direct trifluoromethylation of an unsubstituted pyridine often leads to a mixture of isomers, pre-functionalized pyridines can exhibit higher regioselectivity.

| Togni Reagent | Substrate | Catalyst | Outcome |

| Togni Reagent II | Phenolates | None | ortho-Trifluoromethylation wikipedia.org |

| Togni Reagent II | Alkenes | Copper | Trifluoromethylation wikipedia.org |

| Togni Reagent I/II | Enamines | CuI | β-Trifluoromethylation nih.gov |

Radical trifluoromethylation offers a powerful method for introducing CF₃ groups, particularly onto heteroaromatic systems. Trifluoromethyl radicals can be generated from various precursors, including triflyl chloride (TfCl) under photoredox catalysis or sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) in the presence of an oxidant. acs.org

These radical reactions can be highly effective for the trifluoromethylation of pyridines. However, controlling the regioselectivity can be a significant challenge, often yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org The selectivity can sometimes be influenced by the presence of other substituents on the pyridine ring. Mechanochemical methods, such as ball milling with piezoelectric materials, have also been developed for the solid-state radical C-H trifluoromethylation of aromatic compounds. nih.gov

In some cases, the trifluoromethylation of pyridines can be achieved through a polar mechanism, often accelerated by the presence of a Lewis acid. This approach can enhance the electrophilicity of the trifluoromethylating agent or activate the pyridine ring towards nucleophilic attack by a trifluoromethyl anion equivalent.

For instance, the reaction of a (trichloromethyl)pyridine with hydrogen fluoride (B91410) (HF) in the presence of a metal halide catalyst, such as FeCl₃ or SnCl₄, can lead to the formation of a (trifluoromethyl)pyridine. google.com This halogen exchange reaction is typically carried out under super-atmospheric pressure. While this method is effective, it requires harsh conditions and specialized equipment.

Pyridine Ring Construction from Trifluoromethylated Building Blocks

An alternative and often highly regioselective strategy for the synthesis of complex pyridines involves the construction of the pyridine ring from acyclic, pre-functionalized building blocks. This approach is particularly advantageous when the desired substitution pattern is difficult to achieve through direct functionalization of a pre-formed pyridine ring.

A notable example is the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine. This compound can be prepared through a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370). orgsyn.org This method provides a modular route to 4,6-bis(trifluoromethyl)pyridines with good yields and high regioselectivity. orgsyn.org

The general strategy involves the condensation of a nitrogen-containing component with a 1,5-dicarbonyl compound or its synthetic equivalent, where the trifluoromethyl groups are already incorporated into one or both of the building blocks. For example, the cyclocondensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate is a key step in the synthesis of agrochemicals containing a trifluoromethylpyridine moiety. nih.gov

Once the 4,6-bis(trifluoromethyl)pyridine core is assembled, the introduction of the iodine atom at the 2-position could potentially be achieved through methods described in section 2.1.1, such as directed ortho-metalation-iodination or conversion of a 2-amino or 2-hydroxy derivative.

| Building Block 1 | Building Block 2 | Product |

| O-Acyl Oxime | Hexafluoroacetylacetone | 4,6-Bis(trifluoromethyl)pyridine derivative orgsyn.org |

| 3-Methylbutanal | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Tetrahydro-2H-pyran derivative (precursor to trifluoromethylpyridine) nih.gov |

Cyclization Reactions for Bis(trifluoromethyl)pyridine Systems

The construction of the bis(trifluoromethyl)pyridine core often relies on cyclization reactions that bring together acyclic precursors. These methods offer a powerful means to assemble the pyridine ring with the desired trifluoromethyl substituents already in place. A variety of cyclocondensation reactions have been reported for the synthesis of trifluoromethylpyridine (TFMP) derivatives, utilizing building blocks that contain the trifluoromethyl group. orgsyn.org

Reductive Cyclization of O-Acyl Oximes and Hexafluoroacetylacetone

A notable and efficient method for the synthesis of 4,6-bis(trifluoromethyl)pyridines is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. acs.orgresearchgate.net This approach provides a modular route to a range of 2-substituted 4,6-bis(trifluoromethyl)pyridines. For instance, the reaction of acetophenone (B1666503) O-acetyl oxime with hexafluoroacetylacetone in the presence of a reducing system, such as ammonium (B1175870) iodide (NH₄I) and sodium dithionite (B78146) (Na₂S₂O₄), yields 2-phenyl-4,6-bis(trifluoromethyl)pyridine in good yield. acs.orgresearchgate.net

The reaction proceeds through the in situ generation of an iminyl radical from the O-acyl oxime, which then participates in a cyclization cascade with hexafluoroacetylacetone to form the pyridine ring. This method is advantageous due to the use of readily available starting materials and its tolerance of various functional groups. acs.org

Table 1: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via Reductive Cyclization

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield | Purity | Reference |

| Acetophenone O-acetyl oxime | Hexafluoroacetylacetone | NH₄I, Na₂S₂O₄ | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 69% | 97.7% | researchgate.net |

| Acetophenone O-acetyl oxime | Hexafluoroacetylacetone | NH₄I, Na₂S₂O₄ | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 73% | 97.6% | researchgate.net |

Multi-Step Synthesis and Regioselective Functionalization

The introduction of substituents onto a pre-formed bis(trifluoromethyl)pyridine ring is a key strategy for the synthesis of compounds like 2-Iodo-4,6-bis(trifluoromethyl)pyridine. This often involves multi-step sequences that allow for precise control over the position of the incoming functional group.

Sequential Deprotonation and Functional Group Installation

A powerful method for the regioselective functionalization of electron-deficient pyridines is directed ortho-metalation (DoM). wikipedia.org This involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with an electrophile. While a directing group is often employed, highly activated pyridines can sometimes be deprotonated directly.

In the context of synthesizing this compound, a plausible route involves the deprotonation of 4,6-bis(trifluoromethyl)pyridine followed by iodination. The two strongly electron-withdrawing trifluoromethyl groups increase the acidity of the ring protons, potentially allowing for direct deprotonation. A similar strategy has been successfully employed for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, where 5-chloro-2-(trifluoromethyl)pyridine (B1590180) was treated with lithium diisopropylamide (LDA) at low temperature, followed by the addition of iodine to yield the iodinated product. nih.gov This suggests that a similar deprotonation-iodination sequence could be applied to a 4,6-bis(trifluoromethyl)pyridine precursor to install the iodine at the 2-position.

Stereoselective and Regioselective Control in Functionalization

Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge, particularly in the presence of multiple activating or deactivating groups. The two trifluoromethyl groups at the 4 and 6 positions of the target molecule exert strong electron-withdrawing effects, making the pyridine ring highly electron-deficient. This electronic nature dictates the regiochemical outcome of many reactions.

For electrophilic aromatic substitution, the electron-poor nature of the ring makes it less reactive. However, radical-based C-H iodination protocols have been developed for electron-deficient heterocycles, which can offer alternative regioselectivity. nih.govresearchgate.net For nucleophilic attack or deprotonation, the positions ortho and para to the nitrogen are generally activated. In the case of 4,6-bis(trifluoromethyl)pyridine, the C2 and C5 positions are electronically activated. The steric bulk of the trifluoromethyl groups may also play a role in directing incoming reagents.

Methodologies for Installing Diverse Substituents on Pyridine Rings

A variety of methodologies exist for the installation of diverse substituents onto pyridine rings, many of which are applicable to electron-deficient systems. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. These reactions typically require a halogenated pyridine precursor, such as an iodo- or bromo-pyridine.

For instance, Pd-catalyzed amination reactions have been used to synthesize bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands from 2-bromo-5-(trifluoromethyl)pyridine. baranlab.org This highlights the utility of halogenated trifluoromethylpyridines as precursors for more complex structures.

Direct C-H functionalization methods are also gaining prominence as they offer a more atom-economical approach to introducing new functional groups. These methods often employ transition metal catalysts to activate C-H bonds directly, bypassing the need for pre-functionalized starting materials.

Advanced Fluorination Techniques for Pyridine Derivatives

The introduction of fluorine atoms or fluorinated groups onto a pyridine ring can be achieved through various advanced fluorination techniques. These methods are crucial for the synthesis of novel fluorinated pyridine derivatives with unique properties.

Direct C-H fluorination of pyridines can be accomplished using electrophilic fluorinating reagents. However, the electron-deficient nature of many pyridine rings can make this challenging. Recent advances have focused on the development of more reactive fluorinating agents and catalytic systems to overcome this limitation.

For example, methods for the selective C-H iodination of electron-deficient arenes and heteroarenes have been developed using a combination of iodine and a silver salt, such as silver triflate or silver tosylate. capes.gov.br While this introduces an iodine atom, the resulting iodopyridine can be a precursor for fluorination via nucleophilic aromatic substitution (SNA_r_) or other transition metal-catalyzed fluorination methods.

Furthermore, electrochemical methods for the iodination of electron-deficient arenes have been reported, offering a Lewis acid-free approach to these valuable intermediates. mdpi.com

Synthetic Strategies for this compound and Its Analogs

The synthesis of this compound, a highly functionalized pyridine derivative, presents a unique set of challenges due to the presence of multiple reactive and electron-withdrawing groups. The introduction of two trifluoromethyl groups and an iodine atom onto the pyridine ring requires carefully orchestrated synthetic strategies. This article delves into the primary methodologies employed for the synthesis of the target compound and its close analogs, focusing on chlorine/fluorine exchange mechanisms, vapor- and liquid-phase fluorination processes, and the role of transition metal catalysis.

A plausible and efficient pathway to this compound involves a multi-step sequence starting from a readily available precursor, such as 2,6-lutidine. This sequence typically includes chlorination, fluorination, and subsequent iodination steps.

A key intermediate in the synthesis of the target compound is 2-chloro-4,6-bis(trifluoromethyl)pyridine (B1611008). This can be synthesized from 2,4,6-trichloropyridine (B96486) through a chlorine/fluorine exchange reaction. Another critical precursor is 2-amino-4,6-bis(trifluoromethyl)pyridine, which can be prepared by the reaction of 2-chloro-4,6-bis(trifluoromethyl)pyridine with ammonia (B1221849). This amino derivative can then undergo a Sandmeyer-type reaction to introduce the iodine at the 2-position.

1 Chlorine/Fluorine Exchange Mechanisms

The introduction of trifluoromethyl groups onto a pyridine ring is often achieved through a halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine atoms. This process is a cornerstone in the synthesis of many fluorinated aromatic compounds. The Swarts reaction, first reported in 1898, exemplifies this transformation, initially using antimony trifluoride to replace chlorine atoms with fluorine. nih.gov Over the years, this has been adapted to use hydrogen fluoride (HF) under various conditions.

The mechanism of the chlorine/fluorine exchange typically involves the nucleophilic attack of a fluoride ion on the carbon-chlorine bond. The reaction is often facilitated by the use of a catalyst, such as a metal halide, which can polarize the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack. The presence of electron-withdrawing groups, such as other halogens or trifluoromethyl groups on the pyridine ring, can enhance the reactivity of the remaining chloro-substituents towards nucleophilic substitution.

In the context of synthesizing precursors for this compound, a critical step is the fluorination of a polychlorinated pyridine derivative. For instance, 2,4,6-trichloropyridine can be subjected to fluorination to yield chloro-bis(trifluoromethyl)pyridine derivatives. The reaction conditions, including temperature, pressure, and the choice of fluorinating agent and catalyst, are crucial in controlling the degree of fluorination and the regioselectivity of the exchange.

A common method for achieving this transformation is through the use of anhydrous hydrogen fluoride (HF) in the presence of a metal halide catalyst. The reaction can be driven to completion by removing the HCl gas that is formed.

2 Vapor-Phase and Liquid-Phase Fluorination Processes

Both vapor-phase and liquid-phase fluorination processes are employed in the synthesis of trifluoromethylated pyridines. The choice between these methods often depends on the specific substrate, the desired scale of the reaction, and safety considerations.

Vapor-Phase Fluorination: This technique is particularly suitable for large-scale industrial production and often involves high temperatures. A notable example is the simultaneous vapor-phase chlorination and fluorination of picolines or lutidines over a transition metal-based catalyst, such as iron fluoride. nih.gov This process can yield chloro(trifluoromethyl)pyridines in a single step. For instance, the vapor-phase reaction of lutidines can produce chloro-bis(trifluoromethyl)pyridines in good yields, although higher temperatures are generally required compared to the fluorination of picolines. nih.gov The control of reaction parameters like the molar ratio of chlorine to the substrate and the reaction temperature is critical to manage the extent of chlorination and minimize the formation of byproducts. nih.gov

Liquid-Phase Fluorination: Liquid-phase fluorination offers an alternative approach that can often be performed under milder conditions than vapor-phase reactions. A common method involves the reaction of a (trichloromethyl)pyridine compound with anhydrous hydrogen fluoride (HF) in the presence of a metal halide catalyst under super-atmospheric pressure. google.com This method has been successfully used to prepare various (trifluoromethyl)pyridine compounds, including intermediates for herbicides. google.com The reaction is typically carried out in a sealed reactor to maintain the pressure and contain the volatile and corrosive HF. The choice of catalyst, such as FeCl₃, SnCl₄, or SbF₃, can influence the reaction rate and yield. google.com

The synthesis of 2-chloro-4,6-bis(trifluoromethyl)pyridine, a key precursor, can be envisioned through the liquid-phase fluorination of 2,4,6-tris(trichloromethyl)pyridine.

3 Transition Metal-Catalyzed Fluorination

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering milder reaction conditions and improved selectivity compared to traditional methods. Palladium, copper, and silver are among the most commonly employed metals in these transformations.

One of the key challenges in transition metal-catalyzed fluorination is the reductive elimination of the C-F bond from the metal center. Research has focused on the development of specialized ligands that can facilitate this step.

In the context of synthesizing this compound, transition metal catalysis can be applied at different stages. For instance, the introduction of the trifluoromethyl groups can be achieved through the copper-mediated reaction of a bromo- or iodopyridine with a trifluoromethyl source. nih.gov

Furthermore, the final iodination step can also be facilitated by transition metal catalysis. The Finkelstein reaction, which involves the exchange of a halogen for an iodide, is typically challenging for aromatic chlorides. However, the use of copper(I) iodide as a catalyst in combination with a diamine ligand can promote this transformation on aromatic systems. wikipedia.org This "aromatic Finkelstein reaction" provides a potential route to convert 2-chloro-4,6-bis(trifluoromethyl)pyridine to the desired this compound.

Another important transition metal-catalyzed reaction is the Sandmeyer reaction, which can be used to convert an amino group into an iodo group via a diazonium salt intermediate. organic-chemistry.org This method is particularly relevant given that 2-amino-4,6-bis(trifluoromethyl)pyridine can be synthesized from its chloro-precursor. The Sandmeyer iodination typically proceeds without the need for a copper catalyst, using reagents like potassium iodide. organic-chemistry.org

Data Tables

Table 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxy-4-(trifluoromethyl)pyridine | POCl₃ | - | 110 | 3 | Not specified | google.com |

Table 2: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone O-acetyl oxime | Hexafluoroacetylacetone | NH₄I, Na₂S₂O₄, Molecular Sieves 4Å | 1,2-dichloroethane | 100 | 3 | 73 | orgsyn.org |

Table 3: Potential Synthesis of this compound via Finkelstein Reaction

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Product | Reference (Analogous) |

| 2-Chloro-4,6-bis(trifluoromethyl)pyridine | NaI | CuI / diamine ligand | DMF | Not specified | Not specified | This compound | wikipedia.org |

Table 4: Potential Synthesis of this compound via Sandmeyer Reaction

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product | Reference (General) |

| 2-Amino-4,6-bis(trifluoromethyl)pyridine | NaNO₂, HCl, KI | Water, Acetonitrile | 0 to rt | Not specified | This compound | organic-chemistry.org |

Reactivity Profiles and Transformational Chemistry of 2 Iodo 4,6 Bis Trifluoromethyl Pyridine

Cross-Coupling and Coupling Reactions

The iodine atom at the C-2 position of 2-Iodo-4,6-bis(trifluoromethyl)pyridine serves as an excellent leaving group in a wide array of palladium, iridium, and nickel-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly suitable for the amination of aryl halides, including this compound. The high reactivity of the C-I bond and the electron-deficient nature of the pyridine (B92270) ring facilitate the oxidative addition of the palladium(0) catalyst, which is the initial step in the catalytic cycle.

The general reaction involves treating the iodo-pyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can range from monodentate ligands to bulky, electron-rich biarylphosphine ligands that promote reductive elimination and prevent side reactions. nih.gov Given the electron-withdrawing nature of the trifluoromethyl groups, milder bases such as potassium carbonate or cesium carbonate are often sufficient to effect the transformation. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Nucleophile | Primary or Secondary Amine (Aliphatic or Aromatic) |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | BINAP, Xantphos, AdBippyPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

The reaction demonstrates broad functional group tolerance, allowing for the synthesis of a diverse range of 2-amino-4,6-bis(trifluoromethyl)pyridine derivatives, which are important intermediates in medicinal chemistry.

Iridium-Catalyzed C–H Borylation and Derivatization

Iridium-catalyzed C–H borylation has emerged as a highly effective method for the direct functionalization of unactivated C-H bonds in heteroaromatic compounds. nih.govnih.gov For trifluoromethyl-substituted pyridines, this reaction provides a regioselective route to pyridylboronic esters, which are versatile intermediates for further derivatization. nih.govacs.org

The regioselectivity of the borylation is primarily governed by steric effects. nih.govacs.org In the case of this compound, the bulky substituents at the 2-, 4-, and 6-positions direct the borylation to the C-3 and C-5 positions. The presence of a substituent at the C-2 position is often crucial to prevent catalyst inhibition through coordination of the pyridine nitrogen to the iridium center. rsc.orgresearchgate.net The reaction is typically performed using an iridium precatalyst, a bipyridine ligand, and a boron source like pinacolborane (HBPin) or bis(pinacolato)diboron (B136004) (B₂pin₂), often without the need for a solvent. nih.govacs.org

The resulting borylated pyridines can be readily transformed into other functional groups through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Table 2: Iridium-Catalyzed Borylation of CF₃-Substituted Pyridines

| Substrate | Borylation Position(s) | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2,3-bis(Trifluoromethyl)pyridine | 5-position | [Ir(cod)OMe]₂ / dtbpy | 82% | acs.org |

| 2,6-bis(Trifluoromethyl)pyridine | 4-position | [Ir(cod)OMe]₂ / dtbpy | - | acs.org |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine

Miyaura Borylation and Metal-Halogen Exchange

Besides C-H activation, the C-I bond can be directly converted to a boronic ester via the Miyaura borylation reaction. organic-chemistry.org This palladium-catalyzed process involves the cross-coupling of this compound with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method offers a complementary approach to access the C-2 borylated derivative, which is not accessible through direct C-H borylation due to steric hindrance. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base like potassium acetate. organic-chemistry.org

Alternatively, metal-halogen exchange provides a powerful route to functionalize the C-2 position. wikipedia.org This reaction involves treating the iodo-pyridine with a strong organometallic base, such as n-butyllithium or a turbo-Grignard reagent like iPrMgCl·LiCl. wikipedia.orgresearchgate.netclockss.org This exchange converts the C-I bond into a more reactive C-Li or C-Mg bond. The resulting organometallic intermediate can then be trapped with a variety of electrophiles, including boron electrophiles like triisopropyl borate, to yield the corresponding boronic acid or ester. This method is particularly useful as it operates under mild conditions and tolerates a wide range of functional groups. clockss.orgresearchgate.net

Reductive Homocoupling Reactions and Catalytic Cycle Investigations

The synthesis of symmetric 2,2'-bipyridines can be achieved through the reductive homocoupling of 2-halopyridines. The Ullmann reaction, which uses a stoichiometric amount of copper at high temperatures, is the classic method for this transformation. organic-chemistry.org More modern approaches utilize catalytic systems, with nickel-catalyzed reductive couplings being particularly effective. acs.orgacs.org

For this compound, a nickel-catalyzed homocoupling would be an efficient method to produce 4,4',6,6'-tetrakis(trifluoromethyl)-2,2'-bipyridine. These reactions are often carried out using a nickel(II) salt as a precatalyst and a reducing agent like zinc metal. acs.org A key challenge in the coupling of 2-halopyridines is the potential for the bipyridine product to act as a ligand and inhibit the catalyst. However, strategies have been developed to overcome this product inhibition. acs.org The catalytic cycle is believed to involve the oxidative addition of the iodo-pyridine to a Ni(0) species, followed by transmetalation or a second oxidative addition, and finally reductive elimination to yield the bipyridine product and regenerate the Ni(0) catalyst.

Nucleophilic and Electrophilic Reactivity at Pyridine Positions

The electronic properties of the pyridine ring in this compound are heavily influenced by the two strongly electron-withdrawing trifluoromethyl groups. This makes the ring electron-deficient and alters the acidity of the ring protons.

Metalation Reactions with Superbases (e.g., LDA)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base. For pyridine rings, which can undergo nucleophilic addition, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often employed. uwindsor.caharvard.edu

In this compound, the trifluoromethyl groups and the iodine atom act as directing groups and also increase the kinetic acidity of the adjacent protons. The most acidic protons are expected to be at the C-3 and C-5 positions. Deprotonation with a strong, non-nucleophilic base like LDA at low temperatures would likely lead to a mixture of lithiated species at these positions. The resulting organolithium intermediates can then be quenched with various electrophiles to introduce new substituents with high regioselectivity. nih.gov The precise ratio of C-3 to C-5 lithiation would depend on the complex interplay between the directing abilities of the iodine and trifluoromethyl groups.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4',6,6'-Tetrakis(trifluoromethyl)-2,2'-bipyridine |

| 2-Amino-4,6-bis(trifluoromethyl)pyridine |

| 2,3-bis(Trifluoromethyl)pyridine |

| 2,6-bis(Trifluoromethyl)pyridine |

| 2-Iodo-6-(trifluoromethyl)pyridine |

| Pinacolborane |

| Bis(pinacolato)diboron |

| Triisopropyl borate |

| Lithium diisopropylamide |

| n-Butyllithium |

| iPrMgCl·LiCl |

| Palladium(II) acetate |

| [Ir(cod)OMe]₂ |

| 4,4'-Di-tert-butyl-2,2'-bipyridine |

| BINAP |

| Xantphos |

Electrophilic Trapping and Subsequent Transformations

The carbon-iodine bond in this compound is the primary site of reactivity for transformations involving organometallic intermediates. The electron-deficient nature of the pyridine ring, amplified by the two trifluoromethyl groups, facilitates metal-halogen exchange reactions. This process typically involves treatment with organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures to generate a highly reactive 2-pyridyllithium (B95717) species. This intermediate, which is not isolated, can then be "trapped" by a wide variety of electrophiles to introduce new functional groups at the 2-position of the pyridine ring.

Subsequent transformations of the newly introduced group can lead to a diverse array of substituted pyridine derivatives. The reactivity of the iodine atom allows for its participation in various metal-catalyzed coupling reactions, such as Suzuki and Stille couplings, providing an effective method for forming new carbon-carbon bonds. pipzine-chem.com The trifluoromethyl groups, while making the ring electron-poor, also enhance the metabolic stability of the resulting compounds, a desirable feature in the development of bioactive molecules. orgsyn.org

Below is a table outlining potential electrophilic trapping reactions of the lithiated intermediate derived from this compound.

| Electrophile | Reagent Example | Product Class |

| Aldehydes/Ketones | Benzaldehyde | Secondary Alcohols |

| Esters | Ethyl acetate | Ketones |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acids |

| Alkyl Halides | Methyl Iodide | Alkylated Pyridines |

| Disulfides | Dimethyl disulfide | Thioethers |

| Isocyanates | Phenyl isocyanate | Amides |

Formation of Complex Polycyclic and Heterocyclic Systems

The unique electronic and steric properties of this compound make it a valuable precursor for the synthesis of more intricate molecular architectures, including fused heterocyclic systems that are prominent in medicinal chemistry and materials science.

Derivatization Towards Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. mdpi.comrsc.orgnih.gov The synthesis of these scaffolds from this compound typically proceeds via a two-step sequence.

First, the iodo group at the 2-position undergoes a nucleophilic aromatic substitution reaction to introduce an amino group. This can be achieved using various ammonia (B1221849) surrogates under metal catalysis (e.g., Buchwald-Hartwig amination). The resulting 2-amino-4,6-bis(trifluoromethyl)pyridine is the key intermediate for the subsequent cyclization.

In the second step, this aminopyridine is condensed with an α-haloketone or a related species. The reaction involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to furnish the final imidazo[1,2-a]pyridine ring system. Modern synthetic methods, including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, offer efficient and atom-economical routes to these structures. mdpi.commdpi.com

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | Ammonia source (e.g., benzophenone (B1666685) imine), Pd or Cu catalyst, base | 2-Amino-4,6-bis(trifluoromethyl)pyridine |

| 2 | Condensation/Cyclization | α-Haloketone (e.g., 2-bromoacetophenone) | 2-Aryl-5,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |

Exploration of Halogen Bonding in Catalytic Processes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). mdpi.com The strength of this interaction is enhanced when the halogen atom is bonded to an electron-withdrawing group. The structure of this compound, featuring an iodine atom attached to a pyridine ring bearing two powerful electron-withdrawing trifluoromethyl groups, makes it an excellent candidate for a potent halogen bond donor.

In the context of catalysis, such strong halogen bond donors can activate substrates by coordinating to a Lewis basic site, similar to the role of hydrogen bond donors. rsc.org This activation can facilitate a variety of organic transformations. For instance, iodo-containing compounds have been explored as catalysts in reactions like the Diels-Alder reaction and Mukaiyama-Mannich-type reactions. chemrxiv.orgchemrxiv.org The highly electron-deficient nature of the iodine atom in this compound suggests it could serve as a highly effective organocatalyst. The directionality and strength of the halogen bond it forms could pre-organize substrates in a transition state, leading to enhanced reactivity and selectivity. mdpi.comrsc.org While specific catalytic applications of this compound itself are an emerging area of research, its molecular architecture is ideally suited for this purpose.

| Halogen Bond Donor | Key Features | Potential Catalytic Advantage |

| This compound | Two strong -CF₃ groups; Pyridine nitrogen | Strong, directional halogen bond; Potential for bidentate coordination |

| Iodo-perfluoroalkanes | Perfluoroalkyl chain | Strong σ-hole on iodine. nih.gov |

| Bis(pyridine)halogen(I) complexes | Cationic halogen center | Very strong electrophilic character. chemrxiv.org |

Computational and Theoretical Investigations of 2 Iodo 4,6 Bis Trifluoromethyl Pyridine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in 2-Iodo-4,6-bis(trifluoromethyl)pyridine and its conformational stability. These methods provide a detailed picture of the molecule's geometry, which is the starting point for all other computational analyses.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular for their balance of accuracy and computational cost in predicting molecular geometries and energies. For a molecule like this compound, a DFT optimization would typically start with an initial guess of the molecular structure. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy, thereby yielding the optimized geometry.

The choice of functional can be critical. While B3LYP is a robust general-purpose functional, CAM-B3LYP, a long-range corrected functional, might be more suitable for describing systems with potential charge-transfer characteristics. The PBEPBE functional, belonging to the Generalized Gradient Approximation (GGA) family, offers another level of theory that can be used for comparison. Dispersion corrections, such as those proposed by Grimme (e.g., D3), are often included with these functionals to accurately account for non-covalent interactions, which can be important in predicting crystal packing and intermolecular interactions. A DFT assessment of iodine-centered halogen bonding has been performed using functionals like M06-2X and dispersion-corrected B3LYP-D3 and B97-D3 to determine equilibrium geometries and binding energies. rsc.org

A typical output from these calculations would include optimized bond lengths, bond angles, and dihedral angles for this compound. For instance, one would expect the C-I bond length and the C-C and C-N bonds within the pyridine (B92270) ring to be influenced by the electronic effects of the trifluoromethyl groups.

| Parameter | Typical Calculated Value Range |

| C-I Bond Length | ~2.10 - 2.15 Å |

| C-CF3 Bond Length | ~1.50 - 1.55 Å |

| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.35 Å |

| C-C-I Bond Angle | ~118° - 122° |

| C-C-CF3 Bond Angle | ~119° - 123° |

Ab initio methods, meaning "from first principles," are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a good first approximation of the molecular orbitals and electronic structure. wikipedia.org However, HF does not account for electron correlation, which is the interaction between electrons.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that includes electron correlation, offering more accurate results for molecular geometries and energies compared to HF. wikipedia.org While computationally more demanding than DFT, MP2 calculations can be valuable for benchmarking the results obtained from different DFT functionals. For molecules containing heavy atoms like iodine, the choice of basis set is crucial, and effective core potentials (ECPs) are often used to replace the core electrons, simplifying the calculation while maintaining accuracy. Ab initio calculations have been successfully employed to study the properties of various substituted pyridines and pyrazolopyridines. nih.gov

Spectroscopic Property Predictions

Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular properties and experimental observations.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org Computational simulations of these spectra can aid in the assignment of experimental bands and provide a deeper understanding of the vibrational modes.

Following a geometry optimization, a frequency calculation is typically performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. For pyridine and its derivatives, all 27 fundamental vibrational modes are Raman active, while 24 are IR active. aps.org The calculated spectra can be visualized as plots of intensity versus wavenumber, which can be directly compared to experimental spectra. youtube.com For example, the strong electron-withdrawing trifluoromethyl groups in this compound would be expected to shift the characteristic pyridine ring stretching vibrations to higher frequencies.

Table 2: Illustrative Calculated Vibrational Frequencies for Substituted Pyridines (Note: This table is for illustrative purposes and based on general knowledge of pyridine derivatives, as specific data for the target compound is not available.)

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| C-H stretching | 3050 - 3150 |

| Pyridine ring stretching | 1400 - 1650 |

| C-F stretching | 1100 - 1350 |

| C-I stretching | 500 - 600 |

NMR spectroscopy is a powerful technique for structure elucidation. libretexts.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest. The calculation of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds. researchgate.net The accuracy of these calculations depends on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using continuum solvation models. DFT calculations using the B3LYP hybrid functional have been shown to confirm trends in ¹⁹F NMR chemical shift dispersion with solvent polarity. nih.gov The electron-withdrawing nature of the iodine and trifluoromethyl groups is expected to significantly deshield the adjacent carbon and hydrogen atoms, leading to downfield chemical shifts in the ¹³C and ¹H NMR spectra.

Table 3: Predicted NMR Chemical Shifts (Illustrative) (Note: These are estimated values based on the expected electronic effects and data for similar compounds.)

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (on pyridine ring) | 7.5 - 8.5 |

| ¹³C (pyridine ring) | 110 - 160 |

| ¹³C (CF₃) | 120 - 125 (quartet due to C-F coupling) |

| ¹⁹F (CF₃) | -60 to -70 (relative to CFCl₃) |

Analysis of Electronic Properties and Reactivity Descriptors

Computational chemistry provides a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity. For this compound, the presence of two strongly electron-withdrawing trifluoromethyl groups and an iodine atom significantly influences the electron density distribution in the pyridine ring. pipzine-chem.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO, and potentially decrease the HOMO-LUMO gap, influencing its reactivity in, for example, nucleophilic aromatic substitution reactions.

Other reactivity descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and indicates sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. researchgate.net For instance, NBO analysis could reveal the extent of donation from the nitrogen lone pair into the antibonding orbitals of the C-CF₃ bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, as these are the most electron-rich and polarizable parts of the molecule. The iodine atom, in particular, with its large and diffuse orbitals, would contribute significantly to the HOMO, making it a likely site for electrophilic attack.

Conversely, the LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the highly electronegative trifluoromethyl (CF3) groups. The strong electron-withdrawing nature of the two CF3 groups would lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.77 | -0.47 | 6.30 |

| 2-Chloropyridine | -7.02 | -0.89 | 6.13 |

| 2,6-bis(trifluoromethyl)pyridine | -7.89 | -1.98 | 5.91 |

| This compound (Estimated) | -7.5 to -7.8 | -2.0 to -2.3 | 5.2 to 5.8 |

Note: The values for this compound are estimated based on the trends observed in related substituted pyridines. The presence of the iodo group would likely raise the HOMO energy compared to a chloro-analogue, while the two trifluoromethyl groups significantly lower both HOMO and LUMO energies, leading to a potentially smaller HOMO-LUMO gap, indicating a reactive nature.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is highly polarized due to the presence of multiple electronegative atoms. The nitrogen atom in the pyridine ring, the iodine atom, and the fluorine atoms of the trifluoromethyl groups all exert a strong electron-withdrawing inductive effect.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, the following features are expected on an ESP map:

Negative Potential (Red/Yellow): Regions of high electron density would be concentrated around the nitrogen atom of the pyridine ring and, to a lesser extent, the fluorine atoms of the trifluoromethyl groups. These areas represent likely sites for interaction with electrophiles or positive charges.

Positive Potential (Blue): Regions of low electron density, or electron-deficient areas, would be expected on the hydrogen atoms of the pyridine ring and, significantly, on the carbon atoms attached to the trifluoromethyl groups. The area around the iodine atom might exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic of heavier halogens and can lead to halogen bonding interactions.

This polarized charge distribution is a key determinant of the molecule's intermolecular interactions and its reactivity in polar reactions.

Thermochemical Calculations and Reaction Pathway Modeling

Thermochemical calculations, typically performed using Density Functional Theory (DFT) or other high-level ab initio methods, can provide valuable data on the stability and energetics of this compound and its reactions.

Key thermochemical properties of interest would include:

Heat of Formation: This value indicates the thermodynamic stability of the molecule relative to its constituent elements.

Bond Dissociation Energies (BDEs): The C-I bond is expected to be the weakest covalent bond in the molecule, making it the most likely site for bond cleavage in radical reactions or certain substitution reactions. The BDE of the C-I bond would be a critical parameter in modeling such transformations.

Reaction Enthalpies: Calculations can predict the energy changes associated with potential reactions, such as nucleophilic aromatic substitution at the iodine-bearing carbon or at other positions on the pyridine ring.

Reaction pathway modeling would allow for the investigation of the mechanisms of reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction where the iodide is displaced, computational modeling could elucidate the structure and energy of the transition state (the Meisenheimer complex). The presence of the two electron-withdrawing trifluoromethyl groups would be expected to stabilize this intermediate, thereby facilitating the substitution reaction.

Modeling could also explore the pathways of metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are common for aryl iodides. These models would help in understanding the energetics of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Advanced Applications and Research Horizons of 2 Iodo 4,6 Bis Trifluoromethyl Pyridine in Chemical Sciences

Ligand Design in Metal-Catalyzed Reactions

The specific arrangement of substituents on the 2-Iodo-4,6-bis(trifluoromethyl)pyridine core makes it an attractive scaffold for developing specialized ligands. The presence of the two trifluoromethyl groups creates a unique electronic environment, while the iodo group offers a reactive handle for further molecular elaboration, such as the construction of bidentate or polydentate ligand systems.

Role in Iron-Catalyzed Synthesis and Beyond

While specific examples detailing the use of this compound in iron-catalyzed reactions are still emerging, its structural motifs are pertinent to modern synthetic strategies. The development of pyridines bearing trifluoromethyl groups is a significant area of research. orgsyn.org For instance, methods for synthesizing 4,6-bis(trifluoromethyl)pyridines highlight the importance of this structural core. orgsyn.org The iodo-substituent on such a framework is primed for participation in various coupling reactions. The N-heterocyclic structure is a known component in ligands for organocatalysis and functional materials. orgsyn.org The reactivity of the C-I bond allows for transformations like reductive cyclization, which is a modular approach to accessing these valuable fluorinated pyridines. orgsyn.org

Development of Novel Cu-Based Photoredox Catalysts

The field of photoredox catalysis has seen a surge in interest, with a focus on developing catalysts from earth-abundant and less toxic metals like copper. acs.orgjscimedcentral.com A key strategy in this area is the design of sophisticated ligands that can tune the photophysical and redox properties of the copper center. Research has demonstrated the effectiveness of heteroleptic [Cu(N^N)(P^P)][PF₆] complexes in photoredox reactions, where N^N represents a bipyridine-based ligand. acs.org

This compound is a highly promising precursor for creating novel 2,2'-bipyridine (B1663995) ligands. Through metal-catalyzed homo-coupling reactions (e.g., Ullmann coupling), the iodo-functionalized pyridine (B92270) can be dimerized to form 4,4'-bis(trifluoromethyl)-6,6'-bis(trifluoromethyl)-2,2'-bipyridine. The resulting ligand would possess unique characteristics:

Enhanced Redox Potential: The potent electron-withdrawing nature of the two trifluoromethyl groups on each pyridine ring would significantly impact the electronic properties of the copper complex. This is expected to result in a more positive Cu(I)/Cu(II) redox potential, making the resulting catalyst a stronger oxidant in its excited state. acs.org

Improved Stability: The trifluoromethyl groups can enhance the thermal and chemical stability of the ligand and the corresponding copper complex. researchgate.net

Tunable Photophysics: The substitution pattern allows for fine-tuning of the excited-state lifetimes and emission properties of the catalyst. acs.org

The application of such novel copper catalysts is exemplified by their use in reactions like the chlorotrifluoromethylation of alkenes, a critical transformation for introducing trifluoromethyl groups into organic molecules for medicinal chemistry. acs.org

Intermediacy in the Synthesis of Functional Organic Molecules

The combination of a pyridine core, trifluoromethyl groups, and a reactive iodine atom makes this compound a valuable intermediate for synthesizing complex organic molecules with specific functions.

Precursor for Agrochemical Active Ingredients

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of the modern agrochemical industry, with over 20 such compounds having acquired ISO common names. nih.gov These compounds are used to protect crops from a wide array of pests. nih.gov The TFMP moiety is found in herbicides, insecticides, and fungicides. nih.gov

The role of this compound in this context is that of a versatile building block. The iodo group is an excellent leaving group and a key functional handle for introducing other molecular fragments through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). pipzine-chem.com This allows for the modular construction of complex active ingredients. The trifluoromethyl groups are known to enhance the biological efficacy and metabolic stability of the final product. researchgate.netnih.gov

While many commercialized agrochemicals feature 3- or 5-trifluoromethyl-substituted pyridines, the use of other substitution patterns, including 6-trifluoromethyl derivatives, has been on the rise since 1990. nih.gov

Table of Agrochemicals Containing the Trifluoromethylpyridine Moiety

This table is based on data from cited research and is for illustrative purposes.

| Common Name | Type | Target |

|---|---|---|

| Fluazifop-butyl | Herbicide | Grass Weeds |

| Dithiopyr | Herbicide | Annual Grass Weeds |

| Thiazopyr | Herbicide | Annual Grass Weeds |

| Flazasulfuron | Herbicide | Broadleaf Weeds |

| Flupyrsulfuron-methyl-sodium | Herbicide | Grass and Broadleaf Weeds |

| Pyroxsulam | Herbicide | Grass and Broadleaf Weeds |

| Chlorfluazuron | Insecticide | Lepidoptera, Diptera |

Data sourced from reference nih.gov

Building Block for Pharmaceutical Intermediates

The same properties that make this compound valuable in agrochemistry also apply to the pharmaceutical sector. The pyridine skeleton is a well-established and important N-heterocyclic structural unit present in numerous drugs. orgsyn.org The incorporation of fluorine, particularly trifluoromethyl groups, is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties, such as:

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, prolonging the drug's half-life.

Binding Affinity: The trifluoromethyl group can alter the electronic distribution of the molecule and participate in favorable interactions with biological targets like enzymes and receptors. researchgate.net

Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.net

Currently, several pharmaceutical products containing the TFMP moiety have received market approval, and many more candidates are in clinical trials. nih.gov this compound serves as a key starting material, where the iodine atom allows for the strategic introduction of various pharmacophores and functional groups necessary for biological activity.

Table of Pharmaceuticals Containing the Trifluoromethylpyridine Moiety

This table is based on data from cited research and is for illustrative purposes.

| Drug Name | Therapeutic Area |

|---|---|

| Celecoxib | Anti-inflammatory |

| Niflumic Acid | Anti-inflammatory |

| Mavacoxib | Anti-inflammatory (Veterinary) |

| Piroxicam | Anti-inflammatory |

| Torasemide | Diuretic |

Data sourced from reference nih.gov

Influence of Trifluoromethyl and Iodo Substituents on Molecular Properties for Research

The combination of the trifluoromethyl and iodo substituents on the pyridine ring imparts a unique set of physicochemical properties that are highly advantageous for chemical research.

Electronic Effects: The two trifluoromethyl groups are powerful electron-withdrawing groups. pipzine-chem.com They significantly decrease the electron density of the pyridine ring, which has several consequences. Firstly, it lowers the pKa of the pyridine nitrogen, making it less basic. Secondly, it increases the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution reactions. pipzine-chem.com

Reactivity of the Iodo Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. pipzine-chem.com This high reactivity is exploited in a multitude of synthetic transformations. It readily participates in nucleophilic substitutions and is a premier reaction partner in palladium- and copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. pipzine-chem.comnih.gov This versatility allows chemists to use the compound as a linchpin to connect different molecular fragments.

Steric and Intermolecular Influence: The iodine atom is large and highly polarizable, while the trifluoromethyl groups are also sterically demanding. This steric bulk can influence the regioselectivity of reactions at other positions on the ring. Furthermore, the iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition, including binding to biological macromolecules. The trifluoromethyl groups contribute to increased lipophilicity and can influence molecular conformation. researchgate.netnih.gov

This confluence of electronic, steric, and reactivity factors makes this compound a powerful and versatile tool for researchers aiming to construct complex, highly functionalized molecules for a wide range of applications in materials science, catalysis, and medicinal chemistry.

Impact on Chemical and Metabolic Stability in Organic Systems

The introduction of trifluoromethyl (CF3) groups is a widely employed strategy to enhance the metabolic stability of bioactive compounds. researchgate.net The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug deactivation in the liver. In the context of the this compound scaffold, the two CF3 groups provide a "global protective effect," sterically shielding adjacent positions on the pyridine ring from metabolic attack. nih.gov

This enhanced stability is not limited to biological systems. The strong electron-withdrawing nature of the trifluoromethyl groups also increases the chemical stability of the pyridine ring itself. nih.gov For instance, research on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group not only prevented hydroxylation at that specific position but also conferred protection to other parts of the molecule from microsomal metabolism. nih.gov This blocking of metabolic oxidation sites is a critical advantage in drug design, often leading to improved pharmacokinetic profiles. nih.gov

Table 1: Comparison of Metabolic Products for Picornavirus Inhibitors

| Compound | Key Substituent | Number of Metabolic Products | Global Protective Effect |

|---|---|---|---|

| WIN 54954 | Methyl | 18 | No |

Modulation of Lipophilicity and Bioavailability in Chemical Scaffolds

Lipophilicity, often quantified by the distribution coefficient (logD), is a crucial parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of hydrogen with fluorine typically increases lipophilicity, which can enhance a compound's ability to permeate biological membranes. nih.gov The two trifluoromethyl groups in this compound significantly increase its lipophilicity, a property that can be fine-tuned to optimize bioavailability. researchgate.net

However, the relationship between fluorination and lipophilicity is complex and context-dependent. nih.govurv.cat Studies on various 2-(thiofluoroalkyl)pyridines have shown that the degree and pattern of fluorination can lead to non-intuitive changes in logD values. For example, while a trifluoromethyl group (SCF3) significantly increased lipophilicity compared to its non-fluorinated analogue, an internal difluorination (SCF2CH3) actually decreased it. nih.gov This highlights the dual effect of fluorine, which can increase both the hydrophobic surface area and the polarity of nearby functional groups. urv.cat The ability to precisely modulate lipophilicity by strategic placement of trifluoromethyl groups is a key advantage offered by scaffolds like this compound. nih.gov

Table 2: Experimentally Determined Lipophilicity (logD 7.4) of Substituted Pyridines

| Compound | Substituent | logD at pH 7.4 |

|---|---|---|

| 2-(methylthio)pyridine | SCH3 | 1.69 nih.gov |

| 2-((difluoromethyl)thio)pyridine | SCF2H | 1.95 nih.gov |

| 2-((trifluoromethyl)thio)pyridine | SCF3 | 2.13 nih.gov |

| 2-((1,1-difluoroethyl)thio)pyridine | SCF2CH3 | 1.82 nih.gov |

Enhancing Protein-Binding Affinity in Molecular Interactions

The trifluoromethyl groups of this compound are not merely passive metabolic blockers; they actively participate in and enhance interactions within protein-ligand complexes. The unique electronic properties of the CF3 group allow it to engage in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of amino acid residues. acs.org These interactions can substantially contribute to the binding affinity of small molecule inhibitors. acs.orgresearchgate.net

For example, in studies of menin-MLL inhibitors, replacing a propyl group with a trifluoroethyl group led to a tenfold increase in binding affinity. acs.org Further investigation revealed that substituting the CF3 group with a non-fluorinated methyl (CH3) group resulted in an over eight-fold decrease in inhibitory activity, demonstrating the critical contribution of the fluorine atoms. acs.org The CF3 group can also influence binding through less direct means, such as by altering the conformation of the ligand to present a more favorable binding pose or by participating in water-mediated contacts within the protein's binding pocket. nih.govacs.orgnih.gov

Table 3: Impact of Fluorination on Inhibitory Activity of Menin-MLL Inhibitors

| Compound Analogue | Key Group | Relative Inhibitory Activity |

|---|---|---|

| MI-2-3 | -CF3 | Highest |

| MI-319 | -CHF2 | Similar to -CF3 acs.org |

| MI-333 | -CH2F | ~20-fold weaker than -CF3 acs.org |

Emerging Methodologies and Future Research Directions

The synthetic utility and potential applications of this compound continue to expand as new chemical technologies emerge. Future research is focused on developing more efficient and sustainable synthetic routes, creating novel reagents, and exploring new catalytic transformations.

Green Chemistry Approaches in Synthesis (e.g., Biorenewable Solvents)

Traditional methods for synthesizing fluorinated pyridines often rely on harsh conditions and hazardous reagents, such as high-temperature vapor-phase reactions or the use of chlorine gas. nih.govgoogle.com The future of chemical synthesis is increasingly oriented towards green chemistry principles, which prioritize safety, efficiency, and environmental sustainability. For the synthesis of compounds like this compound, this involves exploring metal-free reaction pathways and the use of environmentally benign solvents. One promising avenue is the development of direct C-H fluorination or trifluoromethylation reactions that can be performed in aqueous media, thereby reducing the reliance on volatile organic solvents. nih.gov The development of processes that operate under milder conditions, such as those employing continuous flow reactors, also represents a significant step towards greener and more scalable industrial production.

Development of Highly Reactive and Shelf-Stable Reagents

This compound is itself a highly valuable and shelf-stable reagent. The iodine atom at the 2-position is particularly reactive and serves as a versatile handle for a wide range of synthetic transformations. pipzine-chem.com It readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile construction of complex carbon-carbon and carbon-heteroatom bonds. pipzine-chem.com This reactivity enables chemists to introduce the bis(trifluoromethyl)pyridine motif into diverse molecular scaffolds. Future research will likely focus on expanding the scope of these coupling reactions and developing new reagents derived from the parent compound to access novel chemical space for applications in pharmaceuticals and materials science. pipzine-chem.com

Exploration of Novel Catalytic Systems for Pyridine Functionalization

The functionalization of electron-deficient pyridine rings, such as the one in this compound, presents a significant synthetic challenge. nih.govacs.org Classical electrophilic aromatic substitution is difficult due to the deactivated nature of the ring. Consequently, modern research is heavily invested in discovering novel catalytic systems to overcome this hurdle.

Promising strategies include:

Photochemical and Organocatalytic Methods: These approaches can generate highly reactive pyridinyl radicals under mild conditions, enabling C-H functionalization at positions that are inaccessible through traditional methods. acs.org

Palladium and Copper Catalysis: Advanced palladium and copper catalytic systems have been developed for the direct C-H arylation of electron-deficient pyridines. nih.gov These methods often employ specialized ligands and additives to control regioselectivity and achieve high yields. nih.govmdpi.com

Ruthenium and Iridium Catalysis: Transition metals like ruthenium and iridium are being explored as catalysts for hydroarylation reactions, providing new routes to alkylate electron-deficient arenes. mdpi.com

The continued exploration of these catalytic systems will be crucial for unlocking the full synthetic potential of this compound and related structures, enabling the creation of next-generation molecules with tailored properties.

Q & A

Basic: What are the recommended synthetic strategies for preparing 2-Iodo-4,6-bis(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves halogenation of a pre-functionalized pyridine core. For example:

- Step 1: Start with a 4,6-bis(trifluoromethyl)pyridine precursor. Introduce iodine via electrophilic substitution or transition-metal-catalyzed iodination. Direct iodination may require activating groups (e.g., trimethylsilyl) to enhance regioselectivity .

- Step 2: Optimize reaction conditions (e.g., iodine source, catalyst, solvent). For instance, using N-iodosuccinimide (NIS) with a Lewis acid (BF₃·Et₂O) in dichloromethane at 0–25°C. Monitor progress via TLC or LC-MS.

- Challenge: Competing side reactions (e.g., over-halogenation) can occur. Use stoichiometric control and low temperatures to mitigate this .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR Spectroscopy:

- ¹⁹F NMR is essential due to the strong electron-withdrawing effects of -CF₃ groups, which appear as distinct singlets (δ ~ -60 to -65 ppm).

- ¹H NMR will show deshielded aromatic protons (e.g., δ 8.5–9.0 ppm for H-3 and H-5) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calculated for C₇H₃F₆IN: 343.92 g/mol).

- Melting Point Analysis: Compare with literature values (e.g., similar trifluoromethylated pyridines melt at 120–130°C; deviations indicate impurities) .

Advanced: How do the electronic effects of the trifluoromethyl groups influence the reactivity of the iodo substituent in cross-coupling reactions?

Methodological Answer:

- Electronic Withdrawal: The -CF₃ groups at positions 4 and 6 deactivate the pyridine ring, increasing the electrophilicity of the C-2 iodine. This enhances its suitability as a substrate for Sonogashira or Suzuki-Miyaura couplings .

- Experimental Design:

- Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in coupling with arylboronic acids.

- Monitor reaction efficiency via HPLC and isolate biaryl products.

- Contradiction Note: While -CF₃ groups facilitate coupling, steric hindrance may reduce yields. Use bulky ligands (e.g., XPhos) to improve turnover .

Advanced: What strategies address regioselectivity challenges in derivatizing this compound?

Methodological Answer:

-

Protection-Deprotection: Temporarily protect the iodine site with a trimethylsilyl group to direct functionalization to other positions .

-

Directed Metalation: Use strong bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles. For example, metalation at C-3 can enable carboxylation or alkylation .

-

Data Table:

Derivative Position Reactivity Trend (vs. Iodo Site) Reference C-3 Moderate (directed by -CF₃) C-5 Low (steric hindrance)

Advanced: How does the compound’s stability under varying conditions impact storage and reaction design?

Methodological Answer:

- Light Sensitivity: The C-I bond is prone to homolytic cleavage under UV light. Store in amber vials at -20°C under inert gas (N₂/Ar) .

- Thermal Stability: Decomposition occurs above 150°C. Avoid reflux in high-boiling solvents (e.g., DMF); use THF or dioxane instead.

- Moisture Sensitivity: Hydrolysis of -CF₃ groups is rare, but trace HF may form. Include molecular sieves in reactions .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate for GlyT1 Inhibitors: Analogous trifluoromethylated pyridines are used in schizophrenia drug candidates (e.g., benzamide derivatives targeting GlyT1 transporters) .

- Method: Incorporate into pharmacophores via cross-coupling to introduce aryl/heteroaryl groups. Test bioavailability using logP measurements (predicted ~3.5 for this compound) .

Advanced: How to resolve contradictions in reported synthetic yields for halogenated trifluoromethylpyridines?

Methodological Answer:

- Variable Factors:

- Purity of Starting Materials: Impurities in trifluoromethyl precursors (e.g., 4,6-bis(trifluoromethyl)pyridine) drastically affect yields. Use HPLC-purified reagents.

- Catalyst Loading: Pd-catalyzed reactions may require 5–10 mol% catalyst for reproducibility .

- Case Study: A 2024 conference paper noted discrepancies in iodination yields (40–75%) due to trace moisture; rigorous drying improved consistency .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Toxicity: Iodinated pyridines may release HI gas under decomposition. Use fume hoods and HF-resistant gloves.

- Waste Disposal: Quench with aqueous NaHSO₃ to reduce iodine content before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.